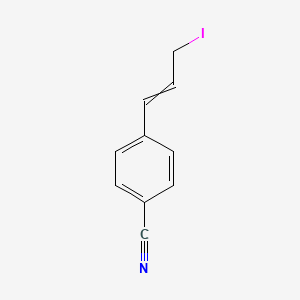![molecular formula C21H20ClNO B14180529 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine CAS No. 917807-78-4](/img/structure/B14180529.png)
4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a furan-phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Substitution Reactions: The chlorophenyl and furan-phenyl groups can be introduced through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions such as Suzuki or Heck reactions can be employed to attach the aromatic groups to the piperidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the chlorophenyl group could yield phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry could investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine would depend on its specific interactions with biological targets. It could potentially interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)piperidine: Lacks the furan-phenyl group.
4-(4-Furan-3-yl)phenylpiperidine: Lacks the chlorophenyl group.
4-Phenylpiperidine: Lacks both the chlorophenyl and furan-phenyl groups.
Uniqueness
The presence of both the chlorophenyl and furan-phenyl groups in 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine makes it unique, potentially offering a combination of properties not found in the simpler analogs.
Eigenschaften
CAS-Nummer |
917807-78-4 |
|---|---|
Molekularformel |
C21H20ClNO |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine |
InChI |
InChI=1S/C21H20ClNO/c22-20-7-5-19(6-8-20)21(10-12-23-13-11-21)18-3-1-16(2-4-18)17-9-14-24-15-17/h1-9,14-15,23H,10-13H2 |
InChI-Schlüssel |
KQOBPHPNPYOBIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=COC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


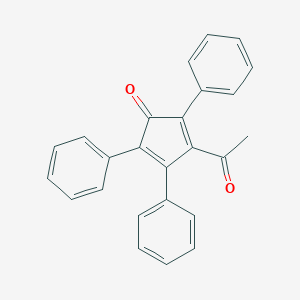
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
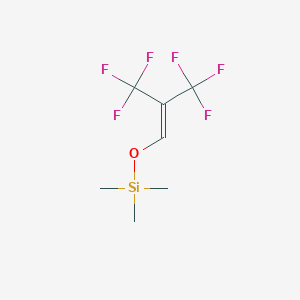
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)

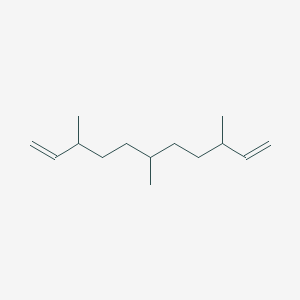
silane](/img/structure/B14180491.png)
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
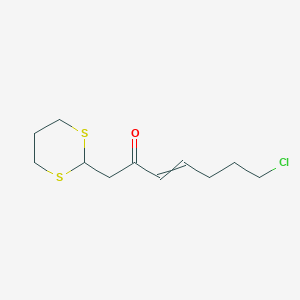
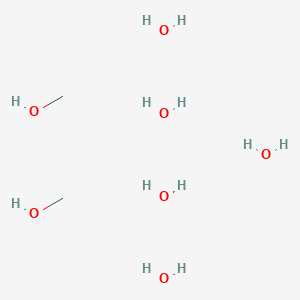
![methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate](/img/structure/B14180516.png)
